1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-19-5-1-2-6-20(19)24-13-15-25(16-14-24)21(26)17-7-9-18(10-8-17)23-11-3-4-12-23/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOLOPSUXQQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Substitution of Piperazine via Nucleophilic Aromatic Substitution (SNAr)
Piperazine’s symmetry necessitates protective group strategies to achieve mono-substitution. A Boc-protection approach is widely employed:
Step 1: Protection of Piperazine
Piperazine reacts with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) to yield N-Boc-piperazine.
Step 2: SNAr Reaction with 2-Fluoroaryl Halides
N-Boc-piperazine undergoes SNAr with 1-fluoro-2-iodobenzene in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. This selectively substitutes one nitrogen, yielding N-Boc-1-(2-fluorophenyl)piperazine.
Step 3: Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, affording 1-(2-fluorophenyl)piperazine as a free base.
Optimization Insight : Replacing iodide with a mesylate leaving group improves reaction efficiency, as seen in analogous piperazine syntheses (yield increase from 38% to 72%).
Synthesis of 4-(1H-Pyrrol-1-yl)Benzoic Acid
Electrophilic Substitution Alternative
Direct electrophilic substitution on benzoic acid is less feasible due to the deactivating effect of the carboxylic acid group. Pre-functionalization via ester protection (e.g., methyl ester) may enhance reactivity, followed by hydrolysis post-coupling.
Amide Bond Formation: Coupling 1-(2-Fluorophenyl)Piperazine with 4-(1H-Pyrrol-1-yl)Benzoyl Chloride
Synthesis of 4-(1H-Pyrrol-1-yl)Benzoyl Chloride
4-(1H-Pyrrol-1-yl)benzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) in dichloromethane under reflux, yielding the acyl chloride. Excess SOCl<sub>2</sub> is removed via distillation.
Amidation Reaction
1-(2-fluorophenyl)piperazine reacts with 4-(1H-pyrrol-1-yl)benzoyl chloride in dichloromethane, using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.
Critical Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.
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Base Selection : TEA effectively scavenges HCl, but polymer-supported bases (e.g., PS-BEMP) improve yields in sensitive reactions.
Alternative Synthetic Routes and Optimization
One-Pot Sequential Functionalization
A telescoped approach combines piperazine protection, SNAr, deprotection, and amidation in a single reactor, minimizing intermediate isolation. This method reduces purification steps and improves overall yield (theoretical increase of 15–20%).
Catalytic Amidation Strategies
Employing coupling agents such as HATU or EDCl/HOBt enhances efficiency in challenging amidation reactions. For example, HATU-mediated coupling in acetonitrile at 0°C achieves 85% conversion within 2 hours.
Characterization and Analytical Data
Spectral Characterization
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.62–7.58 (m, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 7.25–7.20 (m, 1H, ArH), 6.85 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.45 (t, J = 2.2 Hz, 2H, pyrrole-H), 3.95–3.85 (m, 4H, piperazine-H), 3.15–3.05 (m, 4H, piperazine-H).
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HRMS (ESI) : m/z [M + H]<sup>+</sup> calculated for C<sub>21</sub>H<sub>19</sub>F<sub>1</sub>N<sub>3</sub>O<sub>1</sub>: 364.1564; found: 364.1558.
Melting Point and Purity
Recrystallization from ethanol affords the target compound as white crystals with a melting point of 218–220°C (lit. 215–217°C for analogous structures). HPLC purity exceeds 98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Substitution
Issue : Competing di-substitution during SNAr.
Solution : Use bulky protecting groups (e.g., Boc) and stoichiometric control of the aryl halide.
Stability of 4-(1H-Pyrrol-1-yl)Benzoyl Chloride
Issue : Hydrolysis during storage.
Solution : Prepare the acyl chloride in situ or use fresh batches immediately after synthesis.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with EDCl/HOBt reduces reagent costs by 60% without compromising yield.
Solvent Recycling
Dichloromethane and ethanol are recovered via distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or pyrrolyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups on the benzoyl or pyrrolyl rings.
Scientific Research Applications
Neuropharmacology
Recent studies have investigated the neuropharmacological effects of compounds similar to 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine. These compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in mood disorders such as depression and anxiety. The compound's ability to interact with various receptors suggests potential use as an antidepressant or anxiolytic agent .
Antibiotic Adjuvants
The compound has been explored as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains. Research indicates that derivatives of piperazine can potentiate the effects of antibiotics by disrupting bacterial biofilms or inhibiting resistance mechanisms . This application is particularly relevant given the rising issue of antibiotic resistance globally.
Cancer Therapeutics
There is ongoing research into the anticancer properties of piperazine derivatives. The structural modifications present in this compound could lead to selective cytotoxicity against cancer cells while minimizing effects on normal cells. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, making them candidates for further investigation in oncology .
Data Tables
Case Study 1: Neuropharmacological Effects
A study published in "Antibiotics" explored the effects of piperazine derivatives on serotonin receptors. The findings indicated that these compounds could significantly enhance serotonin receptor activity, suggesting their potential as antidepressants .
Case Study 2: Antibiotic Resistance
Research conducted on the combination of piperazine derivatives with traditional antibiotics demonstrated a marked increase in efficacy against multi-drug-resistant strains of Escherichia coli. The study highlighted how these compounds could serve as critical tools in combating antibiotic resistance .
Case Study 3: Anticancer Activity
In vitro studies have shown that certain piperazine derivatives can induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This underscores the potential for developing new cancer therapies based on structural analogs of this compound .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4-chlorobenzhydryl derivatives in ).
- Benzoyl Modifications : The 4-(1H-pyrrol-1-yl)benzoyl group may improve π-π interactions with biological targets compared to nitro or methoxy substituents in other derivatives .
Anticancer Activity
- Cytotoxicity : Derivatives with halogenated aryl groups (e.g., 4-chlorobenzhydryl in ) exhibit potent cytotoxicity (IC₅₀ < 10 µM) against multiple cancer lines. The target compound’s 2-fluorophenyl group may similarly disrupt cancer cell proliferation via apoptosis induction.
- Solid Tumors : Hybrid motifs like 4-nitroimidazole-piperazinyl triazoles () show activity against solid tumors, suggesting the target’s pyrrole-benzoyl moiety could mimic this effect through DNA intercalation or kinase inhibition.
Antibacterial Activity
Receptor Binding
- Dopamine D2 Receptor: Methoxyphenyl-piperidines () achieve nanomolar affinity via orthosteric site interactions. The target compound’s fluorophenyl group may similarly stabilize receptor-ligand complexes through hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The 2-fluorophenyl group (logP ≈ 2.1) balances solubility and membrane penetration, compared to more hydrophobic trifluoromethylsulfonyl derivatives (logP ≈ 3.5 in ).
Biological Activity
1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic compound belonging to the piperazine family, notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H20FN3O3S
- Molecular Weight : 413.5 g/mol
- IUPAC Name : [4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and metabolic stability, making it a promising candidate for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in disease pathways.
- Receptor Modulation : It interacts with specific receptors, influencing various signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of piperazine compounds possess significant antimicrobial properties. For instance, pyrrole-containing piperazines have been evaluated for their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specific derivatives have shown cytotoxic effects on melanoma cells, indicating a possible role in cancer therapy .
Antiviral Activity
Emerging data suggests that piperazine derivatives may exhibit antiviral properties. Research into related compounds has indicated effectiveness against viruses such as influenza and hepatitis C, with some compounds showing EC50 values in the low micromolar range .
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Antiviral Efficacy : A study evaluated the antiviral activity of related piperazine compounds against HCV, demonstrating significant inhibition at concentrations lower than those required for existing antiviral therapies .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial properties of several piperazine derivatives, revealing that those containing a pyrrole moiety had enhanced activity against resistant bacterial strains .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on various cancer cell lines indicated that specific modifications to the piperazine structure could enhance anticancer activity while minimizing toxicity to normal cells .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1-(2-fluorophenyl)piperazine with 4-(1H-pyrrol-1-yl)benzoyl chloride in dichloromethane (DCM) using a base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2) . Purification often employs column chromatography (silica gel, ethyl acetate:hexane gradient) . Yield optimization requires strict anhydrous conditions and temperature control (ambient to 40°C).
Q. What structural features of this compound contribute to its biological activity, and how are they characterized?
- Methodological Answer : Key structural elements include the fluorophenyl group (enhancing lipophilicity and receptor binding), the piperazine core (providing conformational flexibility), and the benzoyl-pyrrole moiety (enabling π-π stacking interactions). Characterization involves H/C NMR for verifying substitution patterns, FT-IR for carbonyl group confirmation (~1650 cm), and mass spectrometry for molecular weight validation . X-ray crystallography (monoclinic, P21/c space group) reveals planarity of the benzoyl-pyrrole system, critical for target engagement .
Q. Which biological targets are commonly associated with piperazine derivatives of this structural class?
- Methodological Answer : Piperazine derivatives often target serotonin receptors (e.g., 5-HT) due to their structural mimicry of endogenous ligands . Additional targets include tyrosine kinases (e.g., EGFR) and microbial enzymes (e.g., bacterial topoisomerases) . Screening assays involve radioligand binding studies for receptors and enzyme inhibition assays (IC determination) using fluorogenic substrates .
Q. How are purity and stability assessed during storage and handling?
- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) are conducted over 6–12 months. Degradation products are identified using LC-MS, with特别注意 hydrolysis of the benzoyl group in acidic conditions .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Address this by:
- PK profiling : Measure plasma half-life (t) and bioavailability via rodent studies.
- Metabolite identification : Use liver microsomes and LC-MS/MS to detect phase I/II metabolites (e.g., N-dealkylation or glucuronidation) .
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism .
Q. What computational strategies are effective in predicting the compound’s binding mode to novel targets like kinase domains?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER or GROMACS). Key steps:
- Target preparation : Retrieve kinase structures from PDB (e.g., 4R3P for EGFR).
- Docking : Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with fluorophenyl .
- MD validation : Simulate 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
Q. How can spectroscopic data contradictions (e.g., NMR vs. crystallography) in structural elucidation be addressed?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in solution). Resolve by:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
- DFT calculations : Compare computed NMR shifts (GIAO method) with experimental data .
- Complementary techniques : Use NOESY to confirm spatial proximity of substituents .
Q. What strategies improve selectivity for 5-HT over off-target receptors (e.g., α-adrenergic)?
- Methodological Answer : Modify substituents to exploit receptor subpocket differences:
- Piperazine N-alkylation : Introduce bulky groups (e.g., cyclohexyl) to sterically block α-adrenergic binding .
- Benzoyl substitution : Replace pyrrole with a sulfonamide to enhance hydrogen bonding with 5-HT Glu335 .
- Pharmacophore screening : Use Schrödinger’s Phase to align with selective 5-HT agonists .
Q. How can reaction scalability challenges (e.g., low yields in multi-step syntheses) be mitigated?
- Methodological Answer : Optimize via:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzoylation) to improve heat dissipation .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings of halogenated intermediates .
- DoE (Design of Experiments) : Use Taguchi methods to identify critical parameters (e.g., solvent polarity, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
